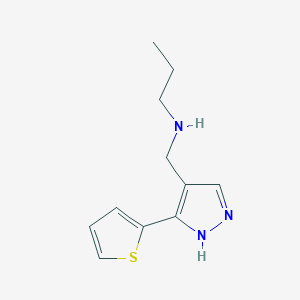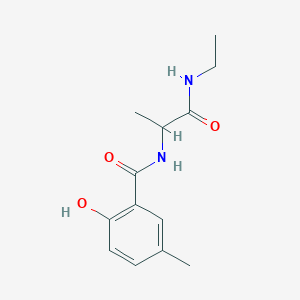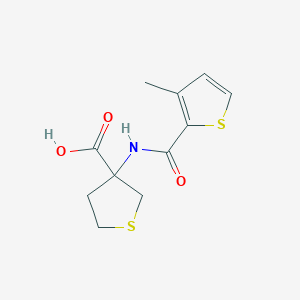
3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylthiophene-2-carboxylic acid and tetrahydrothiophene.
Amidation Reaction: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is converted to an amide using an appropriate amine and coupling reagents.
Cyclization: The resulting amide undergoes cyclization to form the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of organic semiconductors, corrosion inhibitors, and other materials.
作用機序
The mechanism of action of 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and amide group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Tetrahydrothiophene: Another building block used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a tetrahydrothiophene ring, connected by an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H13NO3S2 |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
3-[(3-methylthiophene-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3S2/c1-7-2-4-17-8(7)9(13)12-11(10(14)15)3-5-16-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
DKJBLZPBBLIUTE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(=O)NC2(CCSC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)



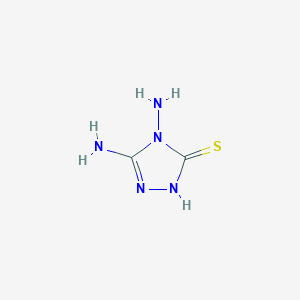

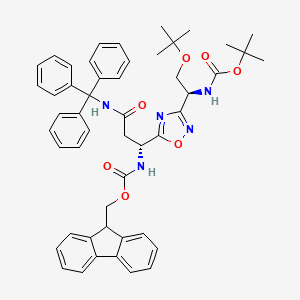


![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
